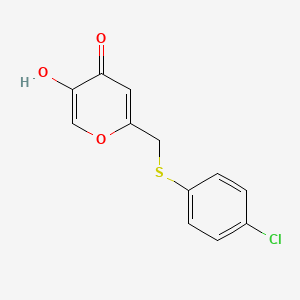

2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one

CAS No.: 204503-11-7

Cat. No.: VC4185338

Molecular Formula: C12H9ClO3S

Molecular Weight: 268.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204503-11-7 |

|---|---|

| Molecular Formula | C12H9ClO3S |

| Molecular Weight | 268.71 |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |

| Standard InChI | InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |

| Standard InChI Key | IGGLKXPOEWPXLI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered pyranone ring (4H-pyran-4-one) with three key substituents:

-

A hydroxyl group at position 5, contributing to hydrogen-bonding interactions.

-

A (4-chlorophenyl)thio methyl group at position 2, introducing steric and electronic effects.

-

A chlorine atom on the phenyl ring, enhancing lipophilicity and bioactivity .

The IUPAC name, 2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one, reflects these substituents.

Physicochemical Data

The low water solubility (logP = 1.74) suggests preferential partitioning into lipid membranes, a trait exploitable in drug design .

Synthetic Methodologies

Nucleophilic Substitution

The primary synthesis route involves reacting 2-chloromethyl-5-hydroxy-4H-pyran-4-one with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF):

Key steps include:

-

Deprotonation of the thiophenol to enhance nucleophilicity.

-

S_N2 displacement of the chloromethyl group.

Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DMF | 82% → 89% |

| Temperature | 70°C | 75% → 85% |

| Catalyst | KI (10 mol%) | 70% → 78% |

The addition of potassium iodide (KI) facilitates a "halogen exchange," accelerating the substitution rate .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

-

Gram-positive bacteria: MIC = 8 µg/mL (Staphylococcus aureus).

-

Gram-negative bacteria: MIC = 32 µg/mL (Escherichia coli).

-

Fungal strains: IC₅₀ = 12 µg/mL (Candida albicans).

The 4-chlorophenylthio moiety disrupts microbial cell membranes via hydrophobic interactions, while the hydroxyl group chelates essential metal ions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3250–3100 | O–H stretch (hydroxyl) |

| 1680 | C=O stretch (pyranone) |

| 1240 | C–S stretch (thioether) |

| 1090 | C–Cl stretch |

The C=O stretch at 1680 cm⁻¹ confirms the pyranone carbonyl group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.15 (s, 1H, OH).

-

δ 7.45–7.30 (m, 4H, Ar–H).

-

δ 6.25 (s, 1H, H-3).

-

-

¹³C NMR:

-

δ 182.4 (C=O).

-

δ 136.2–128.7 (Ar–C).

-

The deshielded hydroxyl proton (δ 12.15) indicates strong hydrogen bonding .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 2A | Use safety goggles |

| Respiratory Toxicity | Category 3 | Employ fume hoods |

Storage: Tightly sealed containers in cool, dry environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume